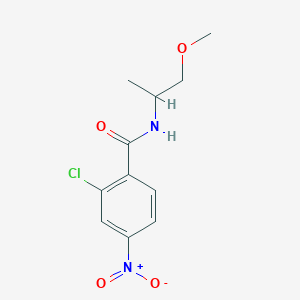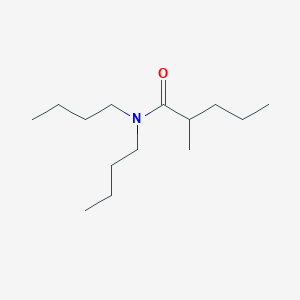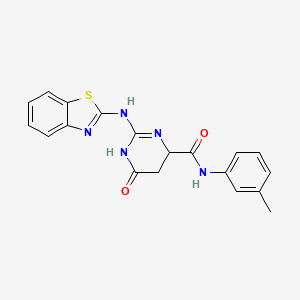![molecular formula C17H16ClNO5S B3953939 2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B3953939.png)
2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate
Vue d'ensemble
Description
2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate, commonly known as CPMEG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMEG is a derivative of glycine, an amino acid that plays a crucial role in various physiological processes.
Mécanisme D'action
The exact mechanism of action of CPMEG is not fully understood. However, it has been proposed that CPMEG exerts its therapeutic effects by modulating the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects
CPMEG has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. CPMEG has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. In addition, CPMEG has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CPMEG is its potential therapeutic applications in various diseases. CPMEG has been shown to have a favorable safety profile and low toxicity in animal studies. However, one of the limitations of CPMEG is its low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CPMEG. One area of interest is the development of novel formulations of CPMEG with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of CPMEG in combination with other therapeutic agents for the treatment of various diseases. Furthermore, the exact mechanism of action of CPMEG needs to be further elucidated to fully understand its therapeutic potential.
Applications De Recherche Scientifique
CPMEG has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various in vitro and in vivo studies. CPMEG has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
phenacyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-19(25(22,23)15-9-7-14(18)8-10-15)11-17(21)24-12-16(20)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQDCQYHBSLREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OCC(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(1,3-benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium perchlorate](/img/structure/B3953874.png)

![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B3953883.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3953888.png)
![3-ethyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3953889.png)


![5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953927.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953936.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953938.png)
![4-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B3953947.png)